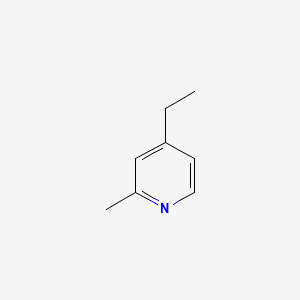

4-Ethyl-2-methylpyridine

概要

説明

4-Ethyl-2-methylpyridine is an organic compound with the molecular formula C8H11N. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities .

準備方法

Synthetic Routes and Reaction Conditions

4-Ethyl-2-methylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 2-methylpyridine with ethyl halides under basic conditions can yield this compound . Another method includes the condensation of aldehydes with ammonia in the presence of catalysts like ammonium acetate .

Industrial Production Methods

Industrial production of pyridine derivatives often employs continuous flow methods due to their efficiency and scalability. For example, the α-methylation of substituted pyridines using Raney nickel as a catalyst in a continuous flow setup has been reported to produce high yields of methylated pyridines .

化学反応の分析

Types of Reactions

4-Ethyl-2-methylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine N-oxides.

Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as halogens and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and various substituted pyridines .

科学的研究の応用

Organic Synthesis

4-Ethyl-2-methylpyridine serves as a valuable reagent in organic synthesis. It is particularly useful in the following contexts:

- Ruthenium-Catalyzed Reactions : This compound is employed in ruthenium ion-catalyzed oxidation reactions, enhancing the efficiency of various transformations .

- Protecting Groups in Synthesis : It can act as a protecting group for carboxylic acids during peptide synthesis, allowing for selective reactions without interfering with other functional groups .

Catalysis

The compound is noted for its catalytic properties:

- Catalytic Activity : this compound has been utilized in various catalytic processes, including the hydrolysis of sterically hindered esters and other transformations that require mild conditions . Its ability to stabilize reactive intermediates makes it a suitable candidate for promoting complex reactions.

Pharmaceutical Applications

Emerging research indicates potential pharmaceutical applications for this compound:

- Antiviral Activity : Compounds derived from this pyridine have shown antiviral activity against certain strains of viruses, suggesting a possible role in drug development .

- Biological Activity Studies : Investigations into the biological effects of this compound are ongoing, with studies focusing on its interaction with biological systems and potential therapeutic benefits.

Case Study 1: Ruthenium-Catalyzed Oxidation

A study demonstrated the effectiveness of this compound in ruthenium-catalyzed oxidation reactions. The compound facilitated the conversion of alcohols to carbonyls with high selectivity and yield, showcasing its utility in synthetic organic chemistry .

Case Study 2: Antiviral Properties

Research published in a leading journal highlighted the antiviral properties of derivatives of this compound. These compounds exhibited significant activity against specific viral strains, prompting further investigation into their mechanisms and potential as therapeutic agents .

Summary Table of Applications

作用機序

The mechanism of action of pyridine, 4-ethyl-2-methyl- involves its interaction with various molecular targets and pathways. For instance, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

類似化合物との比較

Similar Compounds

Pyridine: The parent compound, a simple aromatic heterocycle with one nitrogen atom.

Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.

Piperidine: A saturated six-membered ring containing one nitrogen atom.

Uniqueness

4-Ethyl-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to pyridine, it has enhanced lipophilicity and potential for specific interactions with biological targets .

生物活性

4-Ethyl-2-methylpyridine (C8H11N) is an organic compound belonging to the pyridine family, which is characterized by a six-membered aromatic ring containing one nitrogen atom. This compound has garnered attention in scientific research due to its diverse biological activities, particularly in the fields of microbiology and pharmacology.

Overview of Biological Activity

Pyridine derivatives, including this compound, are known for their potential antimicrobial , anticancer , and anti-inflammatory properties. The presence of the nitrogen atom in the pyridine ring significantly influences the biological activity of these compounds, affecting their interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Target Interaction : Pyridine derivatives often interact with proteins and enzymes, leading to inhibition or activation of specific biochemical pathways.

- Cell Membrane Permeability : The lipophilic nature of pyridine compounds allows them to easily penetrate cell membranes, enhancing their bioavailability and efficacy against microbial pathogens .

- Molecular Binding : The geometry and functional groups attached to the pyridine nucleus play a crucial role in determining the selectivity and potency of these compounds against target molecules .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various pathogens, including:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

| Klebsiella pneumoniae | High |

| Pseudomonas aeruginosa | Moderate |

The compound's antimicrobial efficacy is influenced by its structural characteristics, such as the length and branching of alkyl chains attached to the pyridine ring .

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties. Pyridine derivatives have been noted for their ability to induce apoptosis in cancer cells through various pathways, including:

- Inhibition of Cell Proliferation : Compounds can interfere with cell cycle progression.

- Induction of Apoptosis : They can activate caspases and other apoptotic pathways leading to programmed cell death .

Case Studies

- Antimicrobial Efficacy Study : A recent investigation assessed the antimicrobial activity of this compound against a range of Gram-positive and Gram-negative bacteria. Results indicated that this compound inhibited bacterial growth effectively, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Anticancer Activity Investigation : In vitro studies on human cancer cell lines showed that this compound reduced cell viability by 50% at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its application in medicine:

- Absorption : Due to its lipophilicity, it is readily absorbed in biological systems.

- Distribution : It tends to distribute widely in tissues due to its ability to cross lipid membranes.

- Metabolism and Excretion : The compound undergoes metabolic transformations primarily in the liver, with metabolites excreted via urine.

特性

IUPAC Name |

4-ethyl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-8-4-5-9-7(2)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCHDRLWPAKSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060214 | |

| Record name | Pyridine, 4-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-88-9 | |

| Record name | 4-Ethyl-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-2-picoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 4-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ETHYL-2-PICOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA18ON150D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。